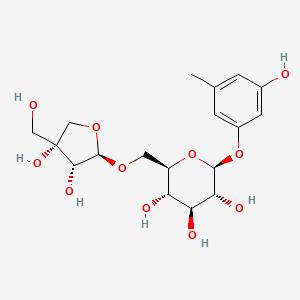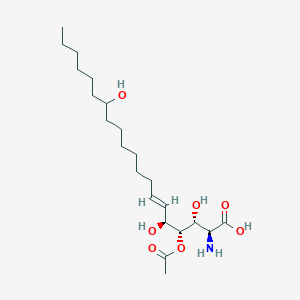
Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a naturally occurring glycoside compound. It is derived from orcinol, a phenolic compound, and is linked to two sugar molecules: beta-D-apiofuranose and beta-D-glucopyranose. This compound is found in various plants and has been studied for its potential biological activities and applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside typically involves the glycosylation of orcinol with the appropriate sugar donors. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the selective formation of the desired glycoside.
Industrial Production Methods
Industrial production of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using biocatalysts or chemical catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in orcinol can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the glycoside.
Substitution: Ethers, esters, and other substituted products.
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can be compared with other similar glycosides, such as:
- Orcinol glucoside B
- Anacardoside
- Curculigoside
- Curculigoside B
- Curculigoside C
- Curculigoside G
- Glucosyringic acid
- Benzyl-O-beta-D-glucopyranoside
These compounds share structural similarities but may differ in their biological activities and applications. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is unique due to its specific sugar moieties and the resulting biological properties.
Properties
Molecular Formula |
C18H26O11 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O11/c1-8-2-9(20)4-10(3-8)28-16-14(23)13(22)12(21)11(29-16)5-26-17-15(24)18(25,6-19)7-27-17/h2-4,11-17,19-25H,5-7H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18-/m1/s1 |
InChI Key |
XEGUBLZOESPNQE-FQXXIRCGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-Dichlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110055.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110060.png)
![7-Bromo-1-[4-(propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110061.png)
![(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B14110071.png)
![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110074.png)
![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110080.png)

![7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110091.png)
![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110094.png)

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14110110.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14110135.png)
